

# A Technical Guide to the Preclinical Profile of Tirabrutinib (ONO-4059)

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## Compound of Interest

Compound Name: **ONO 207**

Cat. No.: **B160304**

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Audience: Researchers, scientists, and drug development professionals.

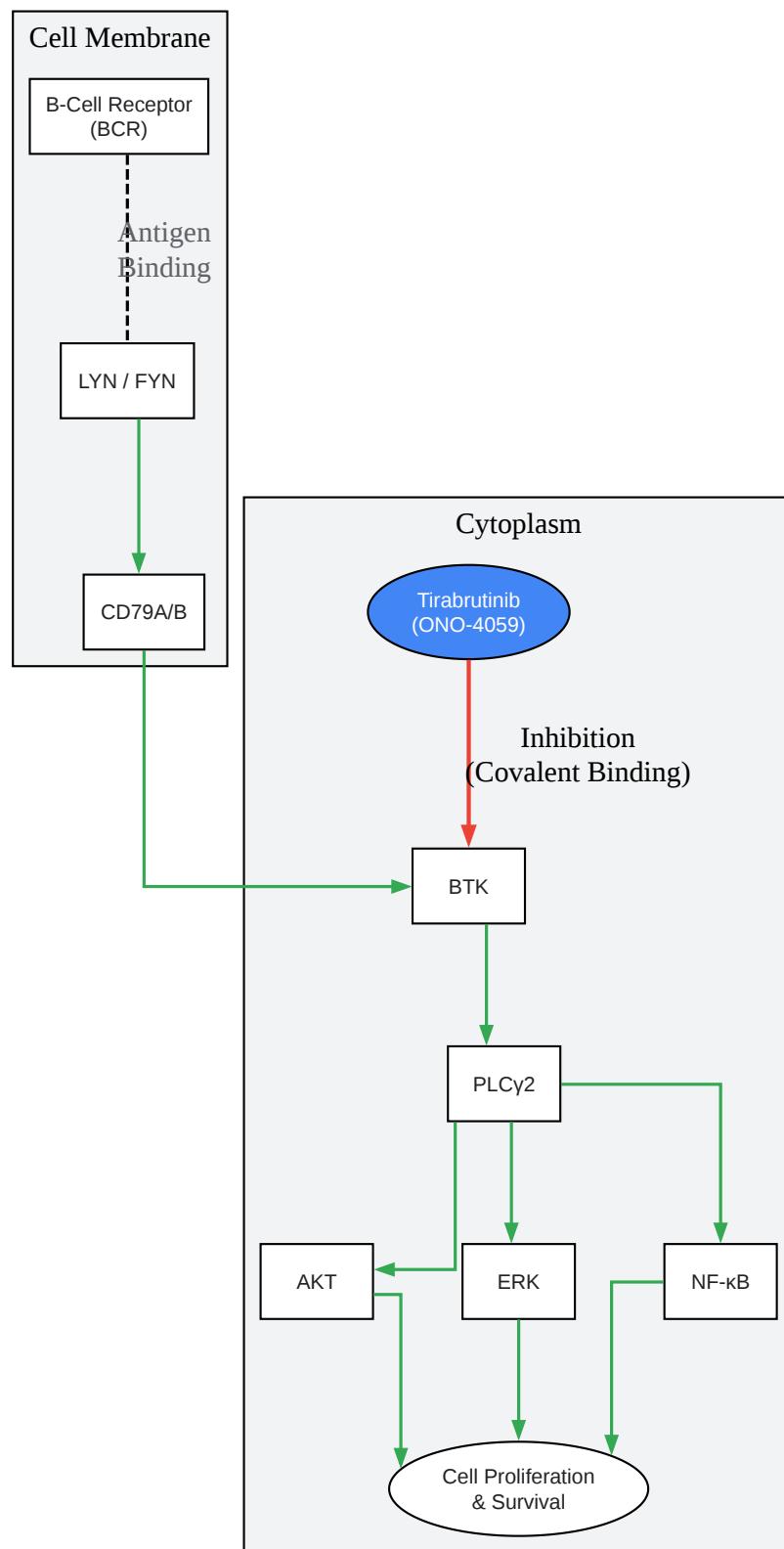
Disclaimer: The following information is based on publicly available preclinical and early clinical data. The compound "**ONO 207**" did not yield sufficient public data for a technical review. Based on the portfolio of Ono Pharmaceutical, this guide focuses on the well-documented Bruton's Tyrosine Kinase (BTK) inhibitor, Tirabrutinib (ONO-4059, GS-4059), which is presumed to be the intended subject of the query.

## Executive Summary

Tirabrutinib (ONO-4059) is a second-generation, highly potent, and selective oral inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival for various B-cell malignancies.<sup>[1][2]</sup> Tirabrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.<sup>[1][3]</sup> Its high selectivity for BTK over other kinases, such as those in the SRC and TEC families, is designed to minimize off-target effects and improve its safety profile compared to first-generation BTK inhibitors.<sup>[4][5]</sup> Preclinical in vitro and in vivo studies have demonstrated Tirabrutinib's ability to potently inhibit B-cell proliferation, induce apoptosis in malignant B-cell lines, and suppress tumor growth in animal models.<sup>[5][6][7]</sup>

## Mechanism of Action: BTK Inhibition

Tirabrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting BTK.[\[1\]](#) The BCR signaling cascade is essential for B-cell development, activation, and survival. In many B-cell cancers, this pathway is constitutively active, promoting malignant cell growth. By inhibiting BTK, Tirabrutinib effectively blocks downstream signaling, including the activation of pathways like AKT and ERK, which ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells.[\[1\]](#)[\[4\]](#)



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**Caption:** Simplified BCR signaling pathway and Tirabrutinib's point of inhibition.

# In Vitro Studies

## Enzymatic and Cellular Potency

Tirabrutinib demonstrates potent inhibition of BTK enzymatic activity and B-cell proliferation. Multiple studies report  $IC_{50}$  values in the low nanomolar range, confirming its high potency. The compound effectively inhibits the proliferation of various malignant B-cell lines, particularly those of the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), such as TMD8.[4][6][8]

Table 1: In Vitro Potency of Tirabrutinib (ONO-4059)

Assay Type	Target / Cell Line	Result ( $IC_{50}$ )	Reference
Enzymatic Assay	Bruton's Tyrosine Kinase (BTK)	2.2 nM	[6]
Enzymatic Assay	Bruton's Tyrosine Kinase (BTK)	6.8 nM	[7]
Cell Proliferation	TMD8 (ABC-DLBCL)	3.59 nM	[4]
BTK Autophosphorylation	TMD8 (ABC-DLBCL)	23.9 nM	[4]
Cell Proliferation	U-2932 (ABC-DLBCL)	27.6 nM	[4]
BTK Autophosphorylation	U-2932 (ABC-DLBCL)	12.0 nM	[4]
Cell Proliferation	OCI-Ly10	9.13 nM	[7]

| Cell Proliferation | SU-DHL-6 | 17.10 nM | [7] |

## Kinase Selectivity

A key feature of Tirabrutinib is its high selectivity for BTK. Kinome scanning has shown significantly less inhibition of off-target kinases compared to the first-generation inhibitor, ibrutinib. This includes minimal activity against kinases involved in T-cell receptor signaling (e.g., ITK, LCK) and EGFR, which may contribute to a more favorable safety profile.[4][5]

Table 2: Kinase Selectivity Profile of Tirabrutinib (ONO-4059)

Kinase	Selectivity Fold (vs. BTK)	Biological Role	Reference
FYN	>700x	BCR Signaling (Upstream)	[4]
LYN	>700x	BCR Signaling (Upstream)	[4]
ITK	>200x	T-Cell Receptor Signaling	[4]
JAK3	>200x	Cytokine Signaling	[4]
LCK	>200x	T-Cell Receptor Signaling	[4]

| EGFR | &gt;3597x | Growth Factor Signaling | [4] |

## In Vivo Studies

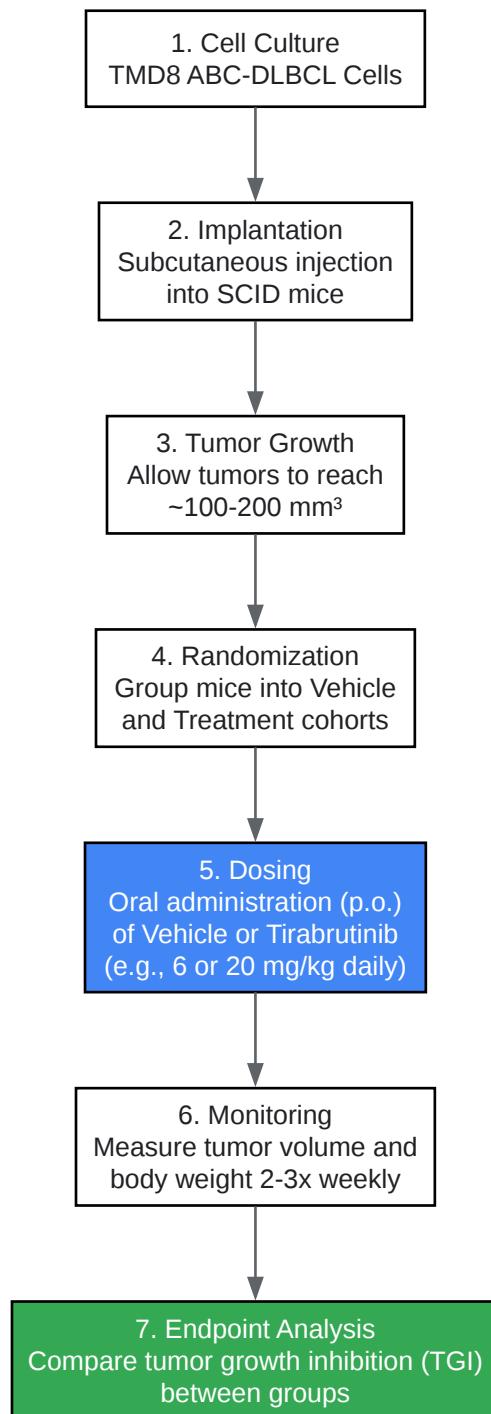
### Xenograft Tumor Models

In vivo studies using mouse xenograft models with human B-cell lymphoma cell lines have demonstrated Tirabrutinib's anti-tumor efficacy. Oral administration of the compound leads to significant, dose-dependent inhibition of tumor growth.[4][7]

Table 3: In Vivo Efficacy of Tirabrutinib in a TMD8 Xenograft Model

Animal Model	Cell Line	Dosing Regimen	Outcome	Reference
SCID Mice	TMD8 (ABC-DLBCL)	6 mg/kg, p.o., daily	Tumor growth inhibition	[7]

| SCID Mice | TMD8 (ABC-DLBCL) | 20 mg/kg, p.o., daily | Complete tumor suppression at Day 14 | [7] |



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**Caption:** Typical experimental workflow for an *in vivo* xenograft study.

## Experimental Protocols

### BTK Enzymatic Inhibition Assay

- Objective: To determine the concentration of Tirabrutinib required to inhibit 50% of BTK enzymatic activity (IC<sub>50</sub>).
- Methodology: A biochemical assay is performed using recombinant human BTK protein. The kinase reaction is initiated by adding ATP to a mixture of the enzyme and a specific substrate peptide. Tirabrutinib is added at various concentrations. The reaction is allowed to proceed for a set time at room temperature, after which the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method. The IC<sub>50</sub> value is calculated from the resulting dose-response curve.

## Cell Proliferation Assay

- Objective: To measure the effect of Tirabrutinib on the growth of malignant B-cell lines.
- Methodology: B-cell lymphoma lines (e.g., TMD8, U-2932) are seeded in 96-well plates and incubated with serially diluted concentrations of Tirabrutinib for a period of approximately 72 hours.[4][7] Cell viability or proliferation is then assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo®, which measures metabolic activity. The IC<sub>50</sub> is determined by plotting cell viability against drug concentration.

## In Vivo Xenograft Efficacy Study

- Objective: To evaluate the anti-tumor activity of Tirabrutinib in a living organism.
- Methodology:
  - Implantation: Immunodeficient mice (e.g., SCID or NSG) are subcutaneously injected with a suspension of a human B-cell lymphoma cell line (e.g., 5-10 x 10<sup>6</sup> TMD8 cells).[5][7]
  - Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>).
  - Treatment: Mice are randomized into groups and treated orally (p.o.) once daily with either a vehicle control or Tirabrutinib at specified doses (e.g., 6 mg/kg, 20 mg/kg).[7]
  - Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 3 weeks).[7]

- Endpoint: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between treated and vehicle groups.

## Conclusion

The comprehensive in vitro and in vivo data for Tirabrutinib (ONO-4059) establish it as a potent and highly selective BTK inhibitor. Its ability to effectively block BCR signaling, inhibit the proliferation of malignant B-cells, and suppress tumor growth in preclinical models provides a strong rationale for its clinical development in B-cell malignancies. The high selectivity of Tirabrutinib suggests the potential for a favorable safety profile, addressing some of the limitations observed with less selective, first-generation BTK inhibitors.

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